molecular formula C9H8FNO B1311223 4-Fluoro-5-hydroxy-2-methylindole CAS No. 288385-88-6

4-Fluoro-5-hydroxy-2-methylindole

Cat. No.: B1311223
CAS No.: 288385-88-6
M. Wt: 165.16 g/mol
InChI Key: UMWRMOYYUHIPDT-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxy-2-methylindole (C₉H₈FNO, CAS 288385-88-6) is a fluorinated indole derivative with a hydroxy group at position 5 and a methyl group at position 2. It is synthesized via nucleophilic aromatic substitution of 2,3,4-trifluoronitrobenzene with ethyl acetoacetate, followed by hydrolysis, decarboxylation, hydroxylation, and reductive cyclization using ammonium formate and palladium on carbon, achieving a total yield of ~38% . The compound has a molecular weight of 165.17 g/mol and is characterized by high purity (97–98%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-hydroxy-2-methylindole can be achieved through various synthetic routes. One common method involves the reaction of a suitable indole precursor with fluorinating agents under controlled conditions. For example, the reaction of 4-bromo-5-hydroxy-2-methylindole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-hydroxy-2-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted indole derivatives .

Scientific Research Applications

The compound has demonstrated significant biological activity, particularly in the following areas:

  • Enzyme Modulation : Research indicates that 4-Fluoro-5-hydroxy-2-methylindole interacts with various enzymes and proteins, influencing their activity. This modulation can affect cellular functions such as metabolism and signaling pathways, impacting gene expression related to apoptosis and proliferation .
  • Pharmacological Potential : The indole scaffold is known for its role as a pharmacophore in drug development. This compound may serve as an effective probe for developing new drug candidates targeting diseases such as cancer. Its unique structure enhances its biological activity compared to other indole derivatives .

Medicinal Chemistry

  • Drug Development : The compound's ability to inhibit or activate specific biomolecules makes it a candidate for developing therapeutics against various diseases. Its structural modifications allow for enhanced interaction with target proteins, making it a focus of ongoing research in drug discovery .
  • Biochemical Studies : this compound can be used to study enzyme kinetics and mechanisms, providing insights into metabolic pathways and disease processes. It serves as a valuable tool in understanding the role of indoles in biological systems .

Environmental Science

The compound's environmental impact has been assessed due to its toxicity profile. It is classified as harmful if swallowed or in contact with skin, indicating the need for careful handling in laboratory settings . Its potential toxicity to aquatic life also necessitates further research into its environmental fate and degradation products.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-2-methylindoleFluorine at position 4Lacks hydroxyl group; lower biological activity
5-HydroxyindoleHydroxyl group at position 5No fluorine; different reactivity profile
2-MethylindoleMethyl group at position 2No fluorine or hydroxyl; simpler structure
4-Bromo-5-hydroxy-2-methylindoleBromine instead of fluorineDifferent halogen; potential differences in reactivity

The unique combination of functional groups on the indole ring provides distinct chemical properties that enhance its biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-hydroxy-2-methylindole involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

5-Fluoro-2-methylindole (CAS 399-72-4)

  • Structure : Lacks the hydroxy group at position 5, retaining fluorine at position 5 and a methyl group at position 2.
  • Molecular Properties : C₉H₈FN, molecular weight 149.17 g/mol .
  • Synthesis: Not detailed in provided evidence, but likely involves direct fluorination or cyclization of pre-fluorinated precursors.
  • Applications : Primarily used as an intermediate in organic synthesis. Its structural simplicity may enhance reactivity in cross-coupling reactions compared to the hydroxy-substituted analogue.

4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS 288385-93-3)

  • Structure : Methoxy group replaces the hydroxy group at position 5.
  • Molecular Properties: C₁₀H₁₀FNO, molecular weight 179.19 g/mol .
  • Synthesis : Likely derived from 4-Fluoro-5-hydroxy-2-methylindole via methylation of the hydroxy group.
  • No bioactivity data is provided, but methoxy indoles are common in drug discovery for their metabolic stability.

6-Fluoro-1H-indole-5-carbonitrile (CAS 1427358-21-1)

  • Structure: Cyano group at position 5 instead of hydroxy; fluorine at position 6.
  • Molecular Properties : C₉H₅FN₂, molecular weight 160.15 g/mol .
  • Applications: The electron-withdrawing cyano group may facilitate interactions with enzymatic active sites, though specific biological data is absent.

5-Hydroxy-2-methylindole (L01)

  • Structure : Lacks the fluorine atom at position 4, retaining the hydroxy group at position 5 and methyl at position 2.

Structural and Functional Insights

Substituent Effects

  • Fluorine : Introduces electronegativity, altering electron distribution in the indole ring. However, its position (4 vs. 5) significantly impacts bioactivity; fluorine at position 5 (as in 5-Fluoro-2-methylindole) may sterically hinder interactions compared to position 4.
  • Methoxy vs. Hydroxy : Methoxy derivatives (e.g., 288385-93-3) offer greater metabolic stability but reduced hydrogen-bonding capacity.

Tabulated Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 288385-88-6 C₉H₈FNO 165.17 4-F, 5-OH, 2-CH₃ High-purity intermediate; no anticancer activity
5-Fluoro-2-methylindole 399-72-4 C₉H₈FN 149.17 5-F, 2-CH₃ Simpler structure; synthetic versatility
4-Fluoro-5-methoxy-2-methylindole 288385-93-3 C₁₀H₁₀FNO 179.19 4-F, 5-OCH₃, 2-CH₃ Improved metabolic stability
6-Fluoro-1H-indole-5-carbonitrile 1427358-21-1 C₉H₅FN₂ 160.15 6-F, 5-CN Electron-withdrawing cyano group

Biological Activity

4-Fluoro-5-hydroxy-2-methylindole (C9H8FNO) is a fluorinated indole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group at the 5-position and a fluorine atom at the 4-position of the indole ring, which may enhance its pharmacological properties. This article explores its biological activity, biochemical interactions, and potential applications in various fields.

The molecular weight of this compound is approximately 155.14 g/mol. It can be synthesized through various methods, including Fischer indole synthesis and palladium-catalyzed reactions. The introduction of fluorine is known to increase lipophilicity and metabolic stability, which are critical for drug development .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity : Similar indole derivatives have shown potential in cancer therapy, and ongoing research aims to elucidate the specific mechanisms by which this compound could inhibit tumor growth .
  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, influencing drug efficacy and safety profiles .

The mechanism of action involves the binding of this compound to specific biomolecules, leading to altered enzyme activity and modulation of cellular pathways. Key aspects include:

  • Binding Affinity : The structural characteristics imparted by the fluorine atom enhance binding affinity to various receptors and enzymes.
  • Modulation of Signaling Pathways : It influences cell signaling pathways that regulate gene expression and cellular metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit specific cancer cell lines, indicating its potential as an anticancer agent. For example, studies reported significant cytotoxicity against leukemia cell lines .
  • Animal Models : Dosage effects in animal models have shown that lower doses may exhibit anti-inflammatory properties while higher doses could lead to cytotoxic effects .
  • Metabolic Pathway Analysis : Investigations into metabolic pathways revealed interactions with cytochrome P450 enzymes, suggesting that this compound could impact the metabolism of co-administered drugs .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential efficacy against various pathogens,
AnticancerCytotoxicity observed in leukemia cell lines ,
Enzyme InteractionModulation of cytochrome P450 activity,
Anti-inflammatoryBeneficial effects noted at lower dosages

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-5-hydroxy-2-methylindole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of indole precursors. A common approach starts with 5-fluoroindole derivatives, where regioselective hydroxylation at the 5-position is achieved using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under controlled pH (e.g., buffered aqueous/organic biphasic systems). Subsequent methylation at the 2-position may employ alkylating agents (e.g., methyl iodide) with a base like K₂CO₃ in DMF . Key considerations :

  • Fluorine substitution at the 4-position requires careful protection/deprotection of reactive hydroxyl groups to avoid side reactions.
  • Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is critical for isolating intermediates, with yields typically ranging 30–50% due to steric hindrance from the methyl group .

Q. How can structural confirmation be performed for this compound, and what analytical discrepancies might arise?

Methodology :

  • NMR spectroscopy :
    • ¹H NMR : Expect aromatic protons in the δ 6.8–7.2 ppm range (indole backbone), with a singlet for the 2-methyl group (δ ~2.4 ppm). The hydroxyl proton may appear as a broad peak (δ ~5 ppm) but is often exchange-broadened and absent in D₂O-exchanged samples.
    • ¹⁹F NMR : A singlet near δ -120 ppm (CFCl₃ reference) confirms fluorine substitution .
  • Mass spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 180.0764 (C₉H₈FNO⁺).
    Discrepancies :
  • Hydroxyl group tautomerization may lead to ambiguous NOE correlations in 2D NMR.
  • Impurities from incomplete methylation (e.g., residual -OH groups) can complicate spectral interpretation .

Q. What solvent systems are optimal for in vitro handling of this compound?

this compound exhibits limited aqueous solubility (<1 mg/mL). For biological assays:

  • Stock solutions : Use DMSO (10–50 mM), followed by dilution in PBS or cell culture media (final DMSO ≤0.1%).
  • Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group.
  • Alternative solubilizers : PEG-400 or cyclodextrin-based formulations improve solubility for pharmacokinetic studies .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity in catalytic cross-coupling reactions?

The 4-fluoro group acts as a strong electron-withdrawing substituent, directing electrophilic substitution to the 6-position of the indole ring. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Reactivity : Fluorine enhances oxidative addition rates but reduces nucleophilic attack at the 5-position due to steric and electronic effects.
  • Optimization : Use Pd(OAc)₂/XPhos catalysts in THF/water mixtures (80°C, 12 h) for aryl boronic acid couplings. Yields vary (40–70%) depending on boronic acid steric bulk .

Q. What strategies mitigate instability of the hydroxyl group during prolonged storage or biological assays?

  • Protection : Acetylation (acetic anhydride/pyridine) or silylation (TBSCl/imidazole) stabilizes the hydroxyl group. Deprotection post-synthesis requires mild conditions (e.g., TBAF for silyl ethers).
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to stock solutions to prevent radical-mediated degradation.
  • Analytical monitoring : LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) tracks degradation products like quinone derivatives .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms). The 5-hydroxy group forms hydrogen bonds with catalytic residues, while fluorine enhances hydrophobic contacts.
  • MD simulations : AMBER or GROMACS can assess conformational stability in binding pockets. Key parameters include RMSD (<2 Å over 100 ns) and binding free energy (MM-PBSA/GBSA) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for fluorinated indole derivatives?

  • Variable fluorination effects : Fluorine’s electronegativity and steric profile (van der Waals radius ~1.47 Å) unpredictably modulate target affinity. For example, 4-fluoro analogs may show higher CYP3A4 inhibition than 5-fluoro isomers.
  • Synthetic bottlenecks : Parallel synthesis of analogs requires orthogonal protection (e.g., Fmoc for hydroxyl, Boc for amines), increasing step count and reducing overall yields .

Properties

IUPAC Name

4-fluoro-2-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWRMOYYUHIPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438485
Record name 4-Fluoro-5-hydroxy-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288385-88-6
Record name 4-Fluoro-2-methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288385-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-5-hydroxy-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (1 g) was dissolved in a solution of potassium carbonate (1.3 g) in water (13 ml). A solution of sodium dithionite (5.24 g) in water (12.3 ml) was added dropwise. The mixture was stirred for 1.5 hours, then left to stand overnight. The solid was filtered and washed with water (6 ml). The solid was dried at 35° C. in a vacuum oven to give crude 4-fluoro-2-methyl-1H-indol-5-ol (0.5 g, 64.5%).
Quantity
1 g
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1.3 g
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13 mL
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5.24 g
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12.3 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-5-methoxy-2-methylindole (709 mg, 3.95 mmol) in methylene chloride (9 ml) cooled at −30° C. was added a solution of boron tribromide (2.18 g, 8.7 mmol) in methylene chloride (1 ml). After stirring for 1 hour at ambient temperature, the mixture was poured onto water and was diluted with methylene chloride. The pH of the aqueous layer was adjusted to 6. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography, eluting with ethyl acetate/petroleum ether (3/7) to give 4-fluoro-5-hydroxy-2-methylindole (461 mg, 70%).
Quantity
709 mg
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9 mL
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2.18 g
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1 mL
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Synthesis routes and methods III

Procedure details

A solution of 3-acetylmethyl-1-benzyloxy-2-fluoro-4-nitrobenzene (300 mg, 0.99 mmol) in ethanol (10 ml) and acetic acid (1 ml) containing 10% palladium on charcoal (30 mg) was hydrogenated at 2 atmospheres pressure for 2 hours. The mixture was filtered and the filtrate was evaporated. The residue was dissolved in ethyl acetate and the organic layer was washed with aqueous sodium hydrogen carbonate, brine and evaporated to give 4-fluoro-5-hydroxy-2-methylindole. The residue was purified by column chromatography eluting with ethyl acetate/petroleum ether (3/7) to give 4-fluoro-5-hydroxy-2 -methylindole (63 mg, 30%). Analytical data as above.
Quantity
300 mg
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10 mL
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1 mL
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30 mg
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Synthesis routes and methods IV

Procedure details

1-(3-Benzyloxy-2-fluoro-6-nitro-phenyl)-propan-2-one can also be converted to 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one by the following two alternate methods.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluoro-5-hydroxy-2-methylindole
4-Fluoro-5-hydroxy-2-methylindole
4-Fluoro-5-hydroxy-2-methylindole
4-Fluoro-5-hydroxy-2-methylindole
4-Fluoro-5-hydroxy-2-methylindole
4-Fluoro-5-hydroxy-2-methylindole

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